molecular formula C17H18ClN3O3S B12482267 4-chloro-N-(pyridin-2-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-chloro-N-(pyridin-2-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12482267
M. Wt: 379.9 g/mol
InChI Key: QKEUOUKQKONZQY-UHFFFAOYSA-N
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Description

4-chloro-N-(pyridin-2-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, a pyridin-2-ylmethyl group, and a pyrrolidin-1-ylsulfonyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(pyridin-2-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of a benzamide derivative, followed by the introduction of the pyridin-2-ylmethyl group through a nucleophilic substitution reaction. The final step involves the sulfonylation of the intermediate product with pyrrolidine-1-sulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pyridin-2-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(pyridin-2-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-2-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(pyridin-2-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H18ClN3O3S

Molecular Weight

379.9 g/mol

IUPAC Name

4-chloro-N-(pyridin-2-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C17H18ClN3O3S/c18-15-7-6-13(17(22)20-12-14-5-1-2-8-19-14)11-16(15)25(23,24)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2,(H,20,22)

InChI Key

QKEUOUKQKONZQY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=N3)Cl

Origin of Product

United States

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